Ethyl 2-(1,8-naphthyridin-2-yl)acetate

Description

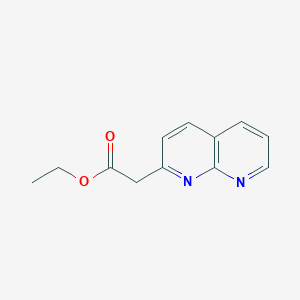

Structure

2D Structure

Propriétés

IUPAC Name |

ethyl 2-(1,8-naphthyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-11(15)8-10-6-5-9-4-3-7-13-12(9)14-10/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZLORHQAYCNTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=C(C=CC=N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20734996 | |

| Record name | Ethyl (1,8-naphthyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339536-82-2 | |

| Record name | Ethyl (1,8-naphthyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes to the 1,8-Naphthyridine Core

The synthesis of 1,8-naphthyridine derivatives, including ethyl 2-(1,8-naphthyridin-2-yl)acetate, typically relies on classical heterocyclic synthesis methods such as:

Gould-Jacobs Reaction

This involves condensation of 6-substituted-2-aminopyridines with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization in high-boiling solvents like diphenyl ether at approximately 250 °C to yield ethyl 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylates. This intermediate can be further manipulated to introduce substituents at the 2-position.Knorr and Conard-Limpach Reactions

These reactions involve condensation of 6-substituted-2-aminopyridines with β-keto esters or keto compounds under thermal or acid-catalyzed conditions to form 2- or 4-naphthyridinones. The Knorr reaction, for example, can yield 2-naphthyridinones that serve as precursors for further esterification or alkylation.Combes Reaction

The condensation of 2,6-diaminopyridine with 1,3-diketones in the presence of polyphosphoric acid (PPA) leads to 1,8-naphthyridine derivatives, which can be functionalized subsequently.Friedlander and Povarov Reactions

These methods provide alternative routes for constructing the naphthyridine ring system under mild, catalyst-free, or microwave-assisted conditions, enabling high yields and efficient synthesis of substituted naphthyridines.

Introduction of the Ethyl 2-Acetate Side Chain

The key step in preparing this compound is the attachment of the ethyl acetate group at the 2-position of the naphthyridine ring. Several strategies have been reported:

Alkylation of 1,8-Naphthyridine Derivatives

The 2-position can be functionalized via alkylation reactions using ethyl bromoacetate or related alkylating agents under basic conditions to install the ethyl acetate side chain.Condensation with Ethyl Acetate Derivatives

Utilizing β-keto esters or ethyl acetoacetate in the initial ring formation steps (e.g., Knorr reaction) allows direct incorporation of the ester function into the naphthyridine scaffold, which after cyclization yields this compound or closely related esters.Reductive Amination and Esterification

Some methods involve reductive amination of amino-substituted naphthyridines followed by esterification steps under controlled pH and temperature conditions to yield the desired ethyl ester.

Representative Detailed Preparation Procedure (From Patent WO2012151640A1)

A multi-step procedure illustrating the preparation of related naphthyridine esters is as follows:

This protocol highlights the importance of temperature control, inert atmosphere, and sequential washing/drying steps to obtain high purity ethyl naphthyridine esters.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Gould-Jacobs Reaction | 6-substituted-2-aminopyridine, diethyl ethoxymethylenemalonate | Diphenyl ether, heat (~250 °C) | High temperature thermal cyclization | High yield of naphthyridine core | Requires high temperature, long reaction times |

| Knorr Reaction | 6-substituted-2-aminopyridine, β-keto esters | Acid catalyst, heat (100-140 °C) | Acid catalyzed cyclization | Mild conditions, good yields | Limited to certain substituents |

| Reductive Amination + Esterification | Amino-naphthyridine derivatives, aldehydes | Sodium borohydride, acetic acid, sodium bicarbonate | Room temperature to mild heating | One-pot synthesis, scalable | Requires careful pH and temperature control |

| Combes Reaction | 2,6-diaminopyridine, 1,3-diketones | Polyphosphoric acid (PPA) | Heating under acidic conditions | Efficient ring formation | Harsh acidic conditions may limit functional groups |

| Alkylation with Ethyl Bromoacetate | 1,8-naphthyridine derivatives | Base (e.g., NaH, K2CO3) | Mild to moderate heating | Direct ester installation | Possible side reactions, requires purification |

Research Findings and Characterization

Yields and Purity : Typical yields for this compound synthesis via these methods range from 70% to 95%, depending on reaction conditions and purification protocols.

Characterization Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed to confirm the chemical structure and purity of the synthesized compound.

Reaction Optimization : Studies emphasize temperature control (0-30 °C) during key steps, inert atmosphere to prevent oxidation, and careful pH adjustments during workup to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(1,8-naphthyridin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

Reduction: Reduction reactions can convert the naphthyridine ring to dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include selenium dioxide (SeO2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Naphthyridine oxides.

Reduction: Dihydro-naphthyridine derivatives.

Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Biological Activities

Ethyl 2-(1,8-naphthyridin-2-yl)acetate exhibits a range of biological activities:

- Anticancer Activity : Research indicates that derivatives of naphthyridine can inhibit cancer cell proliferation. For instance, studies have shown that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for anticancer drug development .

- Antimicrobial Properties : The compound has demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were observed in the low micromolar range, indicating significant antimicrobial potential .

- Anti-inflammatory Effects : Studies have suggested that naphthyridine derivatives can modulate inflammatory responses by reducing pro-inflammatory cytokine levels in cellular models. This suggests a mechanism for their anti-inflammatory effects .

Synthesis and Derivatives

This compound can be synthesized through various chemical reactions involving naphthyridine derivatives. Common synthetic pathways include:

- Condensation Reactions : Combining naphthyridine with ethyl acetate under acidic conditions.

- Nucleophilic Substitution : Modifying existing naphthyridine compounds to introduce the ethyl acetate moiety.

These synthetic strategies are crucial for developing derivatives with enhanced biological activity.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Anticancer Study : A study demonstrated that a related naphthyridine derivative exhibited an IC50 value of 10 µM against human leukemia cells, indicating significant anticancer potential .

- Antimicrobial Evaluation : In vitro tests revealed that naphthyridine derivatives showed promising results against Staphylococcus aureus and Escherichia coli, with MICs in the low micromolar range .

- Anti-inflammatory Research : A recent study indicated that compounds within the naphthyridine family could reduce pro-inflammatory cytokine levels in cellular models .

Mécanisme D'action

The mechanism of action of ethyl 2-(1,8-naphthyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain bacterial enzymes, leading to antibacterial effects . Additionally, its anticancer properties are attributed to its ability to interfere with cell proliferation pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,8-Naphthyridine Family

Table 1: Key 1,8-Naphthyridine Derivatives

Key Observations:

- Substituent Effects: The introduction of functional groups (e.g., hydroxy, methyl) alters physicochemical properties. Methyl groups, as in CAS 862546-10-9, may improve lipophilicity, favoring membrane permeability in biological systems.

- Synthetic Accessibility: this compound shares synthetic routes with other naphthyridine esters, often involving reflux with ethyl cyanoacetate and aldehydes . However, the discontinued status of the target compound suggests challenges in scaling production or sourcing precursors .

Comparison with Imidazole-Based Ethyl Acetates

Compounds such as ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (Figure 1A ) and its derivatives (Figure 1B–F) share the ethyl acetate backbone but replace the naphthyridine core with imidazole rings substituted with aryl groups.

Structural and Functional Differences:

- Heterocyclic Core: The 1,8-naphthyridine system provides two nitrogen atoms in a rigid bicyclic framework, enabling strong metal coordination and π-π stacking interactions. In contrast, imidazole derivatives (e.g., Figure 1G ) offer a single nitrogen-rich ring, often associated with hydrogen bonding and enzymatic inhibition.

- Biological Relevance: Imidazole derivatives are widely studied for anticancer and antimicrobial activities . While direct biological data for this compound are absent here, analogous naphthyridines are explored for kinase inhibition, suggesting divergent therapeutic targets .

Comparison with Non-Naphthyridine Esters

Ethyl 2-phenylacetoacetate (CAS: N/A ) is an ester with a phenyl substituent rather than a heterocycle. It serves as a precursor in amphetamine synthesis, highlighting its role in organic synthesis . Unlike the naphthyridine-based compound, its applications are more niche, focusing on forensic and analytical chemistry rather than medicinal exploration.

Activité Biologique

Ethyl 2-(1,8-naphthyridin-2-yl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Target Interactions

This compound primarily interacts with several biological targets, including enzymes and receptors. Notably, it has been shown to inhibit the enzyme PARP1 (Poly (ADP-ribose) polymerase 1), which plays a critical role in DNA repair mechanisms. Inhibition of PARP1 leads to impaired repair of single-strand DNA breaks, potentially resulting in increased DNA damage and cell death.

Biochemical Pathways

The compound's interaction with PARP1 affects key biochemical pathways involved in cellular metabolism and signaling. Research indicates that it can alter gene expression profiles and influence cell signaling pathways, thereby impacting various cellular functions.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of bacterial and fungal strains. Studies have shown that derivatives of naphthyridine compounds often demonstrate efficacy against both gram-positive and gram-negative bacteria .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research highlights its ability to induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and inhibition of topoisomerases . In vitro studies have demonstrated that it can inhibit the growth of different cancer cell lines, including breast and prostate cancer cells .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound possesses favorable absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical models. Its stability at room temperature enhances its potential for therapeutic applications.

Case Studies

Case Study 1: Anticancer Activity Assessment

A series of experiments were conducted to evaluate the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity at micromolar concentrations.

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.

Summary of Findings

| Biological Activity | Mechanism | Target | Efficacy |

|---|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Various bacteria | MIC comparable to antibiotics |

| Anticancer | Induction of apoptosis | Cancer cell lines (MCF-7, DU145) | IC50 in micromolar range |

| DNA Repair Inhibition | PARP1 inhibition | PARP1 enzyme | Increased DNA damage |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 2-(1,8-naphthyridin-2-yl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling reactions between naphthyridine precursors and ester-containing reagents. For example, refluxing in ethanol with catalysts like Na₂CO₃ and KI in DMF (for analogous naphthyridine derivatives) has proven effective for forming the acetamide linkage . Reaction efficiency can be enhanced by optimizing solvent polarity (e.g., DMF for polar intermediates), temperature (reflux conditions for kinetic control), and stoichiometry. Post-synthesis, column chromatography using silica gel (100–200 mesh) with gradient elution (e.g., 20–80% EtOAc/hexane) is critical for purification .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Structural confirmation requires a multi-technique approach:

- 1H/13C NMR : Assign signals for the naphthyridine core (aromatic protons), ethyl ester (–COOCH₂CH₃), and acetamide (–CH₂CO–) groups.

- ESI-MS : Verify molecular ion peaks ([M+H]⁺ or [M+Na]⁺) to confirm molecular weight .

- TLC : Monitor reaction progress using silica-coated plates with UV visualization .

Cross-referencing data across techniques minimizes misinterpretation.

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : While specific data for this compound is limited, general precautions for naphthyridine derivatives include:

- PPE : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes with water. Consult a physician immediately .

- Waste Disposal : Segregate hazardous waste and use certified disposal services .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties or reactivity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or Spartan) can model the compound’s HOMO-LUMO gaps, charge distribution, and nucleophilic/electrophilic sites. Molecular docking studies may predict binding affinities for biological targets. For crystallographic validation, refine X-ray data using SHELXL to resolve bond angles and torsional strain .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas when NMR signals overlap.

- 2D NMR (COSY, HSQC) : Resolve ambiguous proton-carbon correlations, particularly in the naphthyridine aromatic region.

- X-ray Crystallography : Use SHELX programs to obtain unambiguous bond-length and angle data for crystalline samples .

- Isotopic Labeling : Trace reaction pathways if unexpected byproducts arise .

Q. How can solvent systems and catalysts be optimized for regioselective functionalization of the 1,8-naphthyridine core?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for electrophilic substitutions or THF for organometallic couplings.

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura cross-couplings at the 2-position of the naphthyridine ring .

- Temperature Control : Lower temperatures (0–25°C) favor kinetic control in regioselective reactions.

Q. What advanced analytical methods identify byproducts or impurities in synthesized this compound?

- Methodological Answer :

- HPLC-PDA/UV : Use reverse-phase C18 columns with acetonitrile/water gradients to separate impurities.

- LC-MS/MS : Detect trace byproducts (e.g., hydrolysis products like 2-(1,8-naphthyridin-2-yl)acetic acid) via fragmentation patterns.

- NMR Spiking : Add authentic standards to confirm impurity identities .

Methodological Notes

- Experimental Design : Always include control reactions (e.g., catalyst-free conditions) to validate mechanistic hypotheses .

- Data Reproducibility : Document solvent purity, humidity levels, and catalyst batch numbers to mitigate variability .

- Crystallography : For novel derivatives, submit crystallographic data to repositories like the Cambridge Structural Database to aid peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.